3-(2-oxo-2-phenylethyl)-2H-1,3-benzothiazine-2,4(3H)-dione
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Overview
Description
3-(2-oxo-2-phenylethyl)-2H-1,3-benzothiazine-2,4(3H)-dione is a heterocyclic compound that contains both benzothiazine and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-phenylethyl)-2H-1,3-benzothiazine-2,4(3H)-dione typically involves the reaction of 2-aminobenzenethiol with phenacyl bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzothiazine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-2-phenylethyl)-2H-1,3-benzothiazine-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding reduced products.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazine ring, where nucleophiles such as amines or thiols can replace substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzothiazine derivatives.
Substitution: Substituted benzothiazine derivatives.
Scientific Research Applications
3-(2-oxo-2-phenylethyl)-2H-1,3-benzothiazine-2,4(3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-oxo-2-phenylethyl)-2H-1,3-benzothiazine-2,4(3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone: Another heterocyclic compound with similar structural features.
2-phenylquinazolin-4(3H)-one: A compound with a quinazolinone core, exhibiting similar biological activities.
Uniqueness
3-(2-oxo-2-phenylethyl)-2H-1,3-benzothiazine-2,4(3H)-dione is unique due to its benzothiazine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H11NO3S |
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Molecular Weight |
297.3 g/mol |
IUPAC Name |
3-phenacyl-1,3-benzothiazine-2,4-dione |
InChI |
InChI=1S/C16H11NO3S/c18-13(11-6-2-1-3-7-11)10-17-15(19)12-8-4-5-9-14(12)21-16(17)20/h1-9H,10H2 |
InChI Key |
OWVLTAFYRYIPOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)C3=CC=CC=C3SC2=O |
Origin of Product |
United States |
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